2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide
Description
This compound is a benzamide derivative featuring a 2,7-diazaspiro[3.5]nonane moiety linked to a pyrimidine ring and substituted with fluorine, ethyl, and isopropyl groups. The 2,7-diazaspiro[3.5]nonane core is a spirocyclic amine structure, which may enhance binding specificity to biological targets due to its conformational rigidity. The fluorine atom at the 5-position of the benzamide ring likely improves metabolic stability and bioavailability, a common strategy in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl]oxy-N-ethyl-5-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-4-29(16(2)3)22(30)18-11-17(24)5-6-19(18)31-20-12-26-15-27-21(20)28-13-23(14-28)7-9-25-10-8-23/h5-6,11-12,15-16,25H,4,7-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOBBOUNWTXODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-(2,7-Diazaspiro[35]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide involves multiple steps, typically starting with the formation of the diazaspiro nonane ringThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzamide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of diazaspiro nonane derivatives.
Biology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation and survival. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved in its mechanism of action include the inhibition of key signaling pathways that are dysregulated in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key similarities and differences with related molecules:
Structural Analog from WHO INN List (2021)
A closely related compound listed by WHO is 2-{[4-(7-{[trans-4-(ethanesulfonamido)cyclohexyl]methyl}-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl]oxy}-N-ethyl-5-fluoro-N-(propan-2-yl)benzamide .
- Key Differences :
- Substituent on Diazaspiro Core : The analog includes an ethanesulfonamido-cyclohexylmethyl group attached to the diazaspiro ring, which is absent in the parent compound.
- Biological Activity : Both compounds are antineoplastic, but the sulfonamide group in the analog may enhance solubility or target affinity.
Comparison Table
Functional Implications
Spirocyclic Core: The unmodified 2,7-diazaspiro[3.5]nonane in the target compound may offer a balance between rigidity and flexibility, optimizing interactions with enzymes or receptors involved in cancer pathways.
Fluorine Substitution: The 5-fluoro group in both compounds likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
Research Findings and Hypotheses
- Target Selectivity : The absence of the sulfonamide group in the parent compound might reduce off-target effects compared to its analog, though this requires validation.
- Metabolic Stability : Fluorine substitution typically enhances resistance to cytochrome P450-mediated degradation, suggesting both compounds may exhibit favorable pharmacokinetic profiles.
- Synthetic Accessibility : The parent compound’s simpler structure (lacking the cyclohexyl-sulfonamide group) could streamline synthesis and scale-up processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
